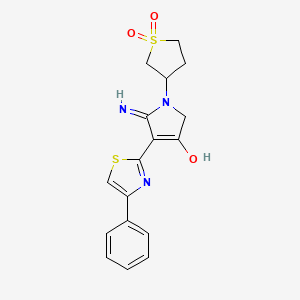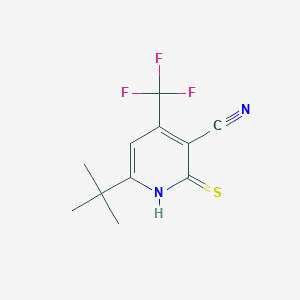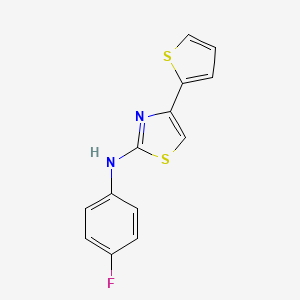
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRB-CB8, is a chemical compound with potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has been synthesized through a series of chemical reactions. The synthesis method of BRB-CB8 involves the use of various reagents and catalysts, which are carefully selected to achieve high yields and purity.
Wirkmechanismus
The mechanism of action of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory and antioxidant properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory and antioxidant properties. Furthermore, 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potential anti-cancer, anti-bacterial, and anti-inflammatory properties. Furthermore, this compound has low toxicity, making it a safe candidate for the development of new drugs. However, the limitations of using 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its limited solubility in water and its high cost of synthesis.
Zukünftige Richtungen
There are many future directions for the research and development of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on the structure of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Another potential direction is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the synthesis method of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could be optimized to achieve higher yields and purity, making it more cost-effective for large-scale production.
Synthesemethoden
The synthesis of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a series of chemical reactions that are carefully controlled to achieve high yields and purity. The first step in the synthesis of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is the reaction of 3-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 1-(3-bromophenyl)-2-cyanoethylene-3,3-dicarboxylic acid. The second step involves the reaction of 1-(3-bromophenyl)-2-cyanoethylene-3,3-dicarboxylic acid with 2-chlorobenzaldehyde in the presence of sodium methoxide. This reaction leads to the formation of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which is the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Eigenschaften
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(2-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-5-3-6-12(9-11)21-16(23)13(15(22)20-17(21)24)8-10-4-1-2-7-14(10)19/h1-9H,(H,20,22,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGZIYQLGAFQH-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5976142.png)
![4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5976143.png)
![2-[4-isopropyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5976149.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5976157.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5976159.png)
![4-[(2-furylmethyl)thio]-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5976172.png)


![N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B5976200.png)

![4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5976208.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B5976213.png)

![5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5976233.png)